
5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole is a heterocyclic compound with a molecular formula of C7H8N2S It is characterized by the presence of an ethynyl group at the 5-position, a methyl group at the 1-position, and a methylsulfanyl group at the 2-position of the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylthio-1-methylimidazole with an ethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted imidazoles.
Substitution: Various substituted imidazoles depending on the nucleophile used.
科学研究应用
5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as conductivity and stability.
作用机制
The mechanism of action of 5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methylsulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
1-methyl-2-methylsulfanyl-1H-imidazole: Lacks the ethynyl group, resulting in different reactivity and properties.
5-ethynyl-1-methyl-1H-imidazole: Lacks the methylsulfanyl group, affecting its chemical behavior and applications.
2-methylthio-1-methylimidazole: Precursor in the synthesis of 5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole.
Uniqueness
This compound is unique due to the presence of both the ethynyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions, making it a valuable compound in various research fields.
属性
分子式 |
C7H8N2S |
|---|---|
分子量 |
152.22 g/mol |
IUPAC 名称 |
5-ethynyl-1-methyl-2-methylsulfanylimidazole |
InChI |
InChI=1S/C7H8N2S/c1-4-6-5-8-7(10-3)9(6)2/h1,5H,2-3H3 |
InChI 键 |
DERUBAKOCHWKEG-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CN=C1SC)C#C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
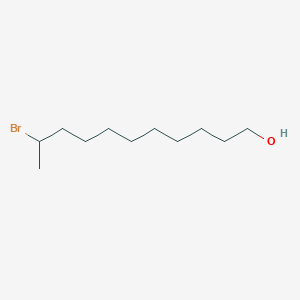
![tert-butyl N-allyl-N-[2-oxo-2-(3-pyridyl)ethyl]carbamate](/img/structure/B8555717.png)


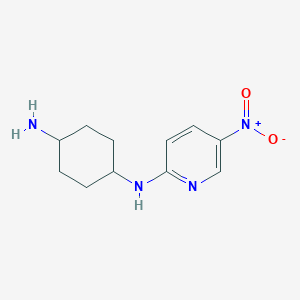

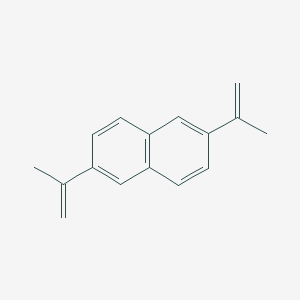
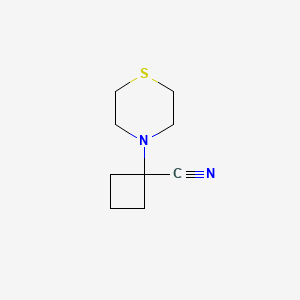
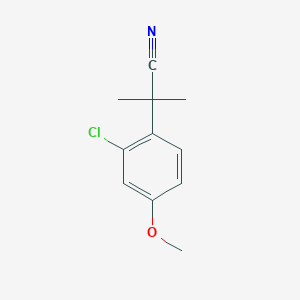
![2-[(4-imidazol-1-ylphenyl)methyl]-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine](/img/structure/B8555770.png)

![Ethyl 4-[4-(4-methylphenoxy)phenyl]-4-oxobut-2-enoate](/img/structure/B8555779.png)


